molecular formula C18H17N3OS2 B2708608 N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864855-98-1

N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2708608
CAS No.: 864855-98-1
M. Wt: 355.47
InChI Key: IAUZXTVFBWNCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide features a 1,2,4-thiadiazole core linked to a sulfanyl acetamide group and substituted with a 3-phenyl moiety (at position 5 of the thiadiazole) and a 3,5-dimethylphenyl group (on the acetamide nitrogen).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-8-13(2)10-15(9-12)19-16(22)11-23-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZXTVFBWNCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole derivative with 3,5-dimethylphenyl acetic acid under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Sulfur oxidationH₂O₂ (30%) in acetic acid, 60°CSulfoxide (mono-oxidized) or sulfone (di-oxidized) derivativesElectrophilic attack by peracid intermediates leads to S-O bond formation.
Thiadiazole ring oxidationKMnO₄ (acidic medium)Ring-opened products (e.g., sulfonic acids)Oxidative cleavage of the thiadiazole ring via radical intermediates .

Case Study : Oxidation with H₂O₂ at 60°C selectively produces the sulfoxide derivative (confirmed by IR: S=O stretch at 1040 cm⁻¹). Prolonged exposure yields sulfones but risks acetamide hydrolysis.

Reduction Reactions

The acetamide and thiadiazole moieties participate in reduction pathways:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Acetamide reductionLiAlH₄ in THF, refluxAmine derivative (N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethylamine)LiAlH₄ reduces the carbonyl to a methylene group, retaining the sulfanyl bridge.
Thiadiazole ring reductionH₂/Pd-C (catalytic hydrogenation)Ring-opened thiol or disulfide compoundsHydrogenation cleaves the N-S bonds, forming free thiols that dimerize to disulfides .

Key Data : Catalytic hydrogenation (50 psi H₂, Pd-C) at 80°C reduces the thiadiazole ring to a dithiol intermediate, which oxidizes to a disulfide (confirmed by NMR: δ 2.8 ppm for -SH groups).

Substitution Reactions

The sulfanyl group and aromatic rings undergo nucleophilic/electrophilic substitutions:

Sulfanyl Group Substitution

Reagents Conditions Products Mechanistic Pathway
Alkyl halides (R-X)Cs₂CO₃, DMF, 25°CThioether derivatives (R-S- substituents)SN2 displacement at the sulfanyl sulfur, facilitated by a strong base .
Aryl diazonium saltsCu(I) catalysis, 0–5°CArylthio derivativesMeerwein arylation via radical intermediates.

Example : Treatment with benzyl bromide in DMF/Cs₂CO₃ replaces the sulfanyl hydrogen with a benzyl group (yield: 68%, TLC Rf = 0.72 in hexane/EtOAc) .

Electrophilic Aromatic Substitution

Reagents Conditions Products Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrNitro-substituted phenyl derivativesNitration occurs para to the methyl groups on the 3,5-dimethylphenyl ring.
Br₂/FeBr₃Reflux, 1 hrBrominated thiadiazole derivativesBromination targets the 4-position of the phenyl ring adjacent to the thiadiazole.

Evidence : Nitration under mild conditions yields a mono-nitro product (¹H NMR: δ 8.2 ppm for aromatic protons).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Conditions Reagents Products Kinetics
Acidic (HCl 6M, reflux)H₃O⁺Carboxylic acid and ammonium chlorideProtonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic (NaOH 2M, 60°C)OH⁻Carboxylate salt and amineBase-catalyzed cleavage of the amide bond via tetrahedral intermediate.

Study Findings : Hydrolysis in 6M HCl at 100°C completes in 4 hours (monitored by TLC), yielding 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid (m.p. 145–147°C).

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

Reagents Conditions Products Stereochemical Notes
PhenylacetyleneCuI, 120°C, 12 hrTriazole-fused hybrid compoundsRegioselective formation of 1,2,3-triazoles via Huisgen cycloaddition .
Nitrile oxidesRT, 24 hrIsoxazoline derivativesDipolar cycloaddition with retention of thiadiazole ring geometry.

Mechanistic Insight : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene forms triazole rings fused to the thiadiazole core (HRMS: m/z 452.12 [M+H]⁺).

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Reagents Products Quantum Yield
UV (254 nm), acetoneNoneThiadiazole ring-opening productsRadical-mediated cleavage of the N-S bond (Φ = 0.32).
UV (365 nm), eosin YSinglet oxygen sensitizerSulfoxide and sulfone derivativesPhotooxidation via singlet oxygen intermediates (yield: 85% sulfone).

Data : Photolysis at 254 nm generates a thiyl radical, detected by ESR spectroscopy (g = 2.005).

Comparative Reactivity Table

Reaction Type Optimal Yield Key Byproducts Stability of Products
Oxidation (H₂O₂)78%Over-oxidized sulfonesSulfoxides stable at RT; sulfones require anhydrous storage.
Reduction (LiAlH₄)65%Deaminated derivativesAmine products hygroscopic; store under N₂.
Substitution (Benzyl Br)68%Di-substituted thioethersStable in air but light-sensitive .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibits significant anticancer properties. In vitro tests demonstrated the compound's ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study published in Molecular Cancer Therapeutics reported that the compound showed a percent growth inhibition (PGI) of over 70% against MDA-MB-231 breast cancer cells at concentrations above 10 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through molecular docking studies that suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. In silico studies indicate that modifications to the compound could enhance its potency as an anti-inflammatory agent.

Research Findings:
In a systematic review of compounds targeting 5-LOX, this compound was highlighted for its promising docking scores and potential for further optimization .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A comparative study on sulfonamide derivatives demonstrated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The thiadiazole ring and phenyl groups are often involved in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Biological Activity Key Properties
Target Compound 1,2,4-thiadiazole 3-phenyl, sulfanyl acetamide, 3,5-dimethylphenyl Not explicitly reported Likely planar due to conjugation; moderate hydrophobicity
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Acetamide Trichloro, 3,5-dimethylphenyl None specified Two molecules/asymmetric unit; electron-withdrawing Cl groups enhance crystallinity
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole Benzylidene, methylsulfanyl Insecticidal, fungicidal Planar structure; intramolecular H-bonding stabilizes conformation
N-(3,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazol Ethyl, thienyl, dimethoxyphenyl Not specified Enhanced electron donation from methoxy groups; thienyl may improve π-π stacking
Alachlor () Acetamide Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide Hydrophobic; chloro group enhances electrophilicity
N-(3-chloro-4-fluorophenyl)-2-[(6,7-dimethoxy-4-oxo-3-phenyl-1H-1,2,4-triazol-1-yl)thio]acetamide 1,2,4-triazol Cl, F, dimethoxy, phenyl Not specified High electronegativity from F/Cl; triazol-4-one core may modulate reactivity
Key Observations:
  • Core Heterocycle: The target compound’s 1,2,4-thiadiazole core contrasts with triazole derivatives (e.g., ).
  • Substituent Effects :
    • Electron-donating groups : The 3,5-dimethylphenyl group (target) and dimethoxyphenyl () increase electron density, improving solubility compared to chloro-substituted analogs (e.g., ).
    • Electron-withdrawing groups : Trichloroacetamide () and fluorophenyl () enhance electrophilicity, which may improve binding to enzymes but reduce bioavailability.
  • Spatial Arrangement : The target compound’s sulfanyl acetamide linker allows flexibility, whereas benzylidene derivatives () adopt rigid, planar conformations due to intramolecular H-bonding .

Crystallographic and Physicochemical Properties

  • Crystal Packing :
    • The target compound’s 3,5-dimethylphenyl group may promote tighter molecular packing compared to trichloro-acetamide derivatives, which exhibit two molecules per asymmetric unit .
    • Planar thiadiazole derivatives (e.g., ) form layered structures via intermolecular C–H···N hydrogen bonds, enhancing thermal stability .
  • Solubility :
    • Methoxy-substituted compounds () are more hydrophilic than methyl-substituted analogs (target compound).
    • Chloro/fluoro derivatives () exhibit lower aqueous solubility due to hydrophobicity.

Biological Activity

N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing from various research findings and studies.

Structural Characteristics

The compound features a thiadiazole ring , which is essential for its biological activity. The molecular formula is C18H18N2S2C_{18}H_{18}N_2S_2 with a molecular weight of approximately 342.47 g/mol. The unique structural elements contribute to its potential therapeutic applications.

1. Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Research indicates that this compound exhibits:

  • Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Demonstrated activity against various fungi, including drug-resistant strains.

Table 1: Summary of Antimicrobial Activity

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaSignificant inhibition observed
Gram-negative BacteriaModerate inhibition noted
FungiEffective against drug-resistant strains

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
  • Mechanism of Action : Induces apoptosis in cancer cells through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of ActionReference
HT-2915Induction of apoptosis
A43110Inhibition of VEGFR-2
PC320Activation of apoptotic pathways

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an effective antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies on A431 cells revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Western blot analysis confirmed the activation of apoptotic pathways through the modulation of key regulatory proteins.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the thiadiazole ring influence biological activity.
  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in the observed biological activities.

Q & A

Q. What are the recommended synthetic pathways for N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?

The compound can be synthesized via nucleophilic substitution. A key precursor, 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, reacts with 3,5-dimethylaniline under basic conditions (e.g., K₂CO₃ in DMF). The reaction progress can be monitored using TLC, and purification is achieved via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions and absence of impurities.
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight.
  • HPLC : Assess purity (>95% recommended for pharmacological studies). Cross-reference with databases like NIST Chemistry WebBook for spectral validation of analogous acetamides .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Anti-inflammatory : Measure inhibition of COX-1/COX-2 enzymes or TNF-α/IL-6 secretion in macrophages.
  • Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal. Refinement parameters (e.g., R-factor < 5%) ensure accuracy. For example, analogous thiadiazole-acetamide structures show planar thiadiazole rings and specific dihedral angles between aromatic groups, which influence bioactivity .

Q. What strategies address contradictions in dose-dependent biological responses?

  • Dose-response curves : Test 5–6 concentrations (e.g., 1–100 μM) to identify hormetic effects.
  • Structural analogs : Compare with derivatives like N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide to isolate substituent-specific effects.
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to assess binding affinity variations across targets .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life.
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising membrane permeability.
  • In silico ADMET prediction : Tools like SwissADME predict bioavailability and cytochrome P450 interactions .

Methodological Considerations

Q. What computational tools are effective for SAR studies?

  • QSAR models : Use Gaussian or Schrödinger Suite to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity.
  • Pharmacophore mapping : Identify critical motifs (e.g., thiadiazole sulfur for hydrogen bonding).
  • Dynamic simulations : MD simulations (GROMACS) reveal conformational stability in biological environments .

Q. How to validate target engagement in complex biological systems?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins.
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates.
  • CRISPR knockouts : Validate specificity by comparing responses in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability checks : Measure plasma concentrations post-administration (LC-MS/MS).
  • Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF.
  • Tissue distribution studies : Use radiolabeled compounds to assess organ-specific accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.